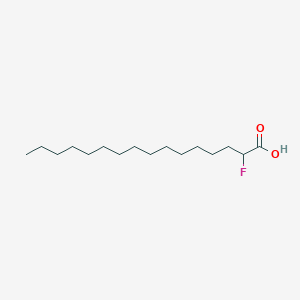

2-Fluoropalmitic acid

描述

2-氟棕榈酸是棕榈酸的氟化类似物,分子式为C16H31FO2。 该化合物因其独特的生化特性而引起人们的兴趣,特别是在脂肪酸代谢和酶特异性研究中 .

准备方法

合成路线和反应条件

2-氟棕榈酸可以通过棕榈酸的氟化合成。在受控条件下,使用各种氟化剂可以将氟原子引入棕榈酸分子中。 该反应通常涉及在有机溶剂中使用二乙基氨基硫酰氟 (DAST) 或其他氟化剂 .

工业生产方法

虽然 2-氟棕榈酸的具体工业生产方法没有得到广泛记录,但总体方法涉及在优化条件下进行大规模氟化反应,以确保高产率和纯度。 该过程可能涉及多个纯化步骤,包括重结晶和色谱,以获得所需的产物 .

化学反应分析

反应类型

2-氟棕榈酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氟化脂肪酸衍生物。

还原: 还原反应可以将 2-氟棕榈酸转化为其相应的醇。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾),用于还原的还原剂(如氢化铝锂)以及用于取代反应的亲核试剂。 这些反应通常在受控温度和压力下进行,以确保达到预期的结果 .

主要形成的产物

科学研究应用

Anti-Glioma Properties

Overview:

2-Fluoropalmitic acid has been identified as a potential therapeutic agent against glioblastomas, which are highly aggressive brain tumors. Its efficacy has been demonstrated through various drug screening methods.

Mechanism of Action:

- Inhibition of Glioma Stem Cells: In studies involving glioma stem cell lines, this compound significantly suppressed cell viability and stem-like characteristics. It inhibited proliferation and invasion of glioma cells, making it a candidate for combination therapy with temozolomide (TMZ) to enhance treatment efficacy against glioblastoma .

- Synergistic Effects with Temozolomide: The combination of this compound with TMZ showed enhanced cytotoxicity against glioma cells, indicating its potential to overcome chemoresistance associated with standard treatments .

Data Table: Efficacy of this compound in Glioblastoma Treatment

Metabolic Research

Role in Fatty Acid Metabolism:

this compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases, which are crucial for fatty acid metabolism. This inhibition can affect various metabolic pathways, including those involved in cancer cell proliferation.

Case Study: Breast Cancer Research

In studies focused on breast cancer, the impact of this compound on fatty acid synthesis was evaluated. It was found that the compound did not significantly affect the growth of certain breast cancer cell lines but demonstrated potential when combined with other therapies targeting lipid metabolism . The inhibition of fatty acid synthase pathways may provide a novel strategy for treating resistant forms of breast cancer.

Implications for Therapeutic Development

Potential for Drug Repositioning:

The identification of this compound as an effective agent against glioblastoma highlights the potential for drug repositioning—utilizing existing compounds for new therapeutic indications. This approach can accelerate the development of effective treatments for cancers that exhibit resistance to conventional therapies .

Future Directions:

Further physiological studies are necessary to validate the in vivo efficacy of this compound against glioblastomas and to explore its applications in other types of cancers and metabolic disorders. The insights gained from these studies could pave the way for innovative treatment strategies that leverage the unique properties of this compound.

作用机制

2-氟棕榈酸作为酰基辅酶A合成酶抑制剂。通过抑制这种酶,该化合物会破坏脂肪酸代谢,从而导致神经胶质瘤干细胞的活力和干细胞样表型降低。它还抑制了神经胶质瘤细胞系的增殖和侵袭。 该化合物的机制涉及抑制磷酸-ERK、CD133 和 SOX-2 的表达,降低 MMP-2 的活性,以及增加 MGMT 启动子的甲基化 .

相似化合物的比较

类似化合物

棕榈酸: 2-氟棕榈酸的非氟化类似物。

2-氟十六烷酸: 另一种具有类似性质的氟化脂肪酸。

氟化脂肪酸: 一类更广泛的化合物,在不同位置具有氟取代基.

独特性

2-氟棕榈酸的独特性在于其在第二个碳位置的特定氟取代,这与其非氟化类似物相比,极大地改变了其生化性质和与酶的相互作用。 这种独特性使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

2-Fluoropalmitic acid (2-FPA) is a fluorinated fatty acid that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

2-FPA is an analog of palmitic acid and functions primarily as an acyl-CoA synthetase inhibitor. This mechanism impacts various cellular processes, including lipid metabolism and cell signaling pathways. The compound's structural similarity to palmitic acid allows it to interfere with fatty acid metabolism, which is crucial for cell proliferation and survival.

-

Inhibition of Acyl-CoA Synthetase :

- 2-FPA acts as a competitive inhibitor of acyl-CoA synthetases (ACSLs), which are vital for the conversion of fatty acids into acyl-CoA derivatives necessary for various metabolic pathways .

- This inhibition leads to a reduction in long-chain acyl-CoA synthesis, affecting energy metabolism and cellular signaling .

-

Impact on Glioma Cells :

- Research indicates that 2-FPA suppresses the viability and stem-like phenotype of glioma stem cells (GSCs). It inhibits proliferation and invasion in glioma cell lines, showing promise as a therapeutic agent against glioblastoma multiforme (GBM) .

- The compound enhances the efficacy of temozolomide (TMZ), a standard chemotherapeutic agent for GBM, suggesting a synergistic effect when used in combination therapy .

- Effects on Chlamydia Trachomatis :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anti-Glioma Activity :

- Inhibition of Bacterial Growth :

属性

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its anti-glioma effects through multiple pathways.

- Acyl-CoA Synthetase Inhibition: this compound acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.

- Suppression of Stem-like Phenotype: this compound has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []

- Inhibition of Proliferation and Invasion: Studies demonstrate that this compound inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]

- Synergistic Effect with Temozolomide: Importantly, this compound enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with this compound treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。